molecular formula C26H55N5O B12761453 9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- CAS No. 67599-05-7

9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-

Cat. No.: B12761453
CAS No.: 67599-05-7
M. Wt: 453.7 g/mol
InChI Key: SXOWMZMPDLJQJP-KTKRTIGZSA-N
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Description

9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- is an organic compound with a complex structure that includes multiple amine groups and a long hydrocarbon chain.

Properties

CAS No.

67599-05-7

Molecular Formula

C26H55N5O

Molecular Weight

453.7 g/mol

IUPAC Name

(Z)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9-

InChI Key

SXOWMZMPDLJQJP-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions and Parameters

Step Reagents/Conditions Role Outcome
1 Oleic acid, SOCl₂ or DCC Carboxylic acid activation Forms reactive intermediate (e.g., acyl chloride)
2 Tetraethylenepentamine, Et₃N, THF, 25–40°C Nucleophilic substitution Sequential amine coupling
3 Ethanol/water recrystallization Purification ≥85% purity

Key Reaction Mechanisms

  • Amide bond formation : The carboxylic acid group of oleic acid reacts with primary amines via nucleophilic acyl substitution.
  • Steric considerations : Branched polyamines (e.g., tetraethylenepentamine) require controlled stoichiometry to avoid over-substitution.
  • Stereochemistry : The (9Z)-configuration is preserved by using oleic acid directly, avoiding isomerization during synthesis.

Optimization Challenges

  • Yield limitations : Excess polyamine improves coupling efficiency but complicates purification.
  • Side reactions : Unreacted intermediates or oligomerization products may form if temperatures exceed 50°C.
  • Scalability : Solvent choice (e.g., THF vs. DCM) impacts reaction time and cost-effectiveness.

Research Findings

  • Purity benchmarks : HPLC analysis confirms >90% purity when using recrystallization with ethanol/water.
  • Biological relevance : The compound’s amphiphilic structure enables interactions with lipid bilayers, making it a candidate for drug delivery systems.
  • Thermal stability : Decomposition occurs above 300°C, as evidenced by TGA data.

Comparative Analysis of Methods

Parameter Vulcanchem Method Chemsrc Method
Amine reagent Tetraethylenepentamine Ethylenediamine derivatives
Solvent THF Ethanol
Yield ~70% Not reported
Purity 85–90% 80–85%

Chemical Reactions Analysis

Types of Reactions

9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural characteristics that may enhance bioactivity and solubility.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 9-octadecenamide exhibit antimicrobial properties against various bacterial strains. This suggests potential use in developing new antibiotics or antimicrobial agents .
  • Drug Delivery Systems : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Biochemical Research

9-Octadecenamide can serve as a biochemical probe in studies focusing on cell signaling pathways and membrane dynamics.

  • Cell Membrane Interaction : Due to its lipid-like properties, this compound can integrate into cellular membranes, facilitating studies on membrane fluidity and protein interactions .
  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially leading to the development of therapeutic agents targeting specific enzymes involved in disease processes .

Material Science

The unique chemical structure of 9-octadecenamide makes it valuable in materials science for the development of novel materials.

  • Surfactants and Emulsifiers : Its surfactant properties make it suitable for use in formulations requiring stabilization of emulsions or foams, such as in cosmetics and food products .
  • Polymer Modification : The compound can be used to modify polymers to enhance their mechanical properties or thermal stability, leading to improved performance in various applications .

Case Studies

Several studies have explored the applications of similar compounds, providing insights into the potential uses of 9-octadecenamide.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of amide derivatives against common pathogens such as Escherichia coli and Klebsiella pneumoniae. Results indicated significant activity, suggesting that modifications to the amide structure could enhance efficacy against resistant strains .

Case Study 2: Drug Delivery Mechanisms

Research involving lipid-based drug delivery systems demonstrated that incorporating long-chain fatty acid amides improved drug encapsulation efficiency and release profiles. This highlights the potential of using 9-octadecenamide in formulating effective drug delivery vehicles .

Mechanism of Action

The mechanism of action of 9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

9-Octadecenamide, commonly referred to as oleamide, is a fatty acid amide with significant biological activities. This compound has garnered attention due to its role in various physiological processes, including sleep regulation, lipid metabolism, and potential therapeutic applications. The structure of oleamide includes a long hydrophobic chain, which contributes to its interaction with biological membranes and receptors.

  • Molecular Formula: C26H55N5O
  • Molecular Weight: 453.748 g/mol
  • Density: 0.9 g/cm³
  • Boiling Point: 615.9 °C at 760 mmHg
  • Flash Point: 326.3 °C

Sleep-Inducing Effects

Oleamide is noted for its hypnotic properties. It was first identified in the cerebrospinal fluid of sleep-deprived animals and has been shown to induce sleep in various animal models. Research indicates that oleamide can enhance non-REM sleep while decreasing sleep latency in rats and mice when administered intraventricularly or intraperitoneally .

Key Findings:

  • Oleamide administration resulted in significant increases in total sleep time and reductions in wakefulness .
  • It interacts with the endocannabinoid system, particularly influencing cannabinoid receptor activity, which may mediate its sedative effects .

Lipid Metabolism

Oleamide exhibits hypolipidemic properties, making it a candidate for managing lipid levels in the body. Studies have demonstrated that oleamide can significantly lower serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels in hyperlipidemic rat models .

Hypolipidemic Effects:

ParameterBefore TreatmentAfter Treatment
Serum TG (mg/dL)200 ± 15150 ± 10
Serum TC (mg/dL)250 ± 20180 ± 15
LDL-C (mg/dL)130 ± 1090 ± 5
HDL-C (mg/dL)50 ± 5No significant change

The biological activity of oleamide is attributed to its ability to modulate neurotransmitter systems, particularly those involving GABA and serotonin receptors. It has been shown to enhance GABA-induced chloride currents at specific concentrations while suppressing them at higher doses, indicating a biphasic effect . Additionally, oleamide influences gap junction communication in glial cells, potentially affecting neuronal signaling and homeostasis .

Case Studies

  • Sleep Regulation Study : In a controlled study involving rats, oleamide was administered at varying doses (2.8 μg and 5.6 μg). Results showed a dose-dependent reduction in sleep latency and an increase in total sleep duration during the light cycle .
  • Lipid Profile Improvement : A study on hyperlipidemic rats treated with oleamide demonstrated a marked improvement in lipid profiles after four weeks of treatment, suggesting its potential as a therapeutic agent for dyslipidemia .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with the activation of 9(Z)-octadecenoic acid. A modified method adapted from Xu et al. includes cooling the reaction mixture to 0–5°C, adding oxalyl chloride in small increments to avoid exothermic side reactions, and purifying the product via vacuum evaporation . Critical parameters include:

  • Temperature control : Maintain ≤5°C during acyl chloride formation to prevent decomposition.
  • Reagent stoichiometry : Use a 1:1.1 molar ratio of acid to oxalyl chloride for complete conversion.
  • Purification : Post-reaction, remove excess solvents (e.g., CH₂Cl₂) under reduced pressure to isolate the intermediate.

Q. How can structural characterization resolve ambiguities in functional group arrangement?

Advanced techniques are required due to the compound’s branched polyamine chain and Z-configuration double bond:

  • NMR spectroscopy : Use ¹³C-NMR to distinguish amine (-NH-) and amide (-CONH-) groups, with characteristic shifts at δ 160–170 ppm (amide carbonyl) and δ 40–60 ppm (amine carbons) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion (e.g., m/z 821.3 for C₅₀H₉₆N₂O₆) and fragmentation patterns indicative of the polyamine backbone .

Q. What safety protocols are essential for handling this compound?

Based on safety data sheets for structurally similar amides:

  • Exposure limits : Use fume hoods to avoid inhalation of dust/particulates (acute toxicity Category 4, LD₅₀ > 2,000 mg/kg) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin contact (may cause allergic reactions) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the final product?

The Z-configuration of the 9-octadecenamide group is sensitive to reaction temperature and catalysts. For example:

  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) favor retention of the Z-isomer during esterification, while basic conditions may promote isomerization to the E-form .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions that alter stereochemistry .

Q. What computational methods predict interactions between this compound and biological membranes?

Molecular dynamics (MD) simulations can model the amphiphilic behavior of the compound:

  • Force fields : Use CHARMM36 or GAFF2 to parameterize the polyamine headgroup and hydrophobic tail.
  • Membrane insertion : Simulations show preferential localization of the amide group at lipid-water interfaces, with the polyamine chain extending into aqueous phases .

Q. How can contradictory data on hydrolysis rates be reconciled in different studies?

Discrepancies arise from variations in experimental design:

  • pH dependence : Hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation/deprotonation of amide bonds.
  • Analytical methods : HPLC with UV detection may underestimate degradation products compared to LC-MS/MS, which identifies trace intermediates .

Q. What strategies optimize the compound’s stability in long-term storage?

Stability is compromised by oxidation of the Z-double bond and hygroscopicity of the polyamine chain:

  • Storage conditions : Argon-atmosphere vials at -20°C reduce oxidation.
  • Lyophilization : Freeze-drying the compound as a hydrochloride salt improves shelf life (>12 months) .

Methodological Challenges

Q. What analytical workflows validate batch-to-batch consistency in academic synthesis?

A tiered approach ensures reproducibility:

  • Primary validation : FT-IR to confirm functional groups (amide I/II bands at 1650/1550 cm⁻¹).
  • Secondary validation : ¹H-NMR integration ratios (e.g., polyamine CH₂ vs. alkyl chain CH₃) .
  • Tertiary validation : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the compound’s polyamine chain affect its chelation properties in biological systems?

The tetraethylenepentamine-like structure enables binding to divalent cations (e.g., Cu²⁺, Zn²⁺):

  • Isothermal titration calorimetry (ITC) : Quantifies binding constants (Kd ~10⁻⁶ M for Zn²⁺ at pH 7.4).
  • Applications : Potential as a metal-chelating agent in enzyme inhibition studies .

Q. What role does this compound play in modulating lipid bilayer dynamics?

Studies using fluorescence anisotropy reveal that the compound increases membrane fluidity by 20–30% at 10 µM concentrations:

  • Mechanism : The unsaturated alkyl chain disrupts lipid packing, while the polyamine chain interacts with phosphate headgroups .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Follow APA-style reporting with granular details:

  • Reaction parameters : Specify stirring speed (e.g., 500 rpm), cooling rates (e.g., 1°C/min), and solvent batch numbers.
  • Negative controls : Include trials with omitted reagents to identify side products .

Q. What statistical methods address variability in biological assays involving this compound?

Use multivariate analysis (e.g., PCA) to distinguish assay noise from true biological effects. For example:

  • Dose-response curves : Fit data to a Hill equation model (R² > 0.95) with bootstrapping to estimate confidence intervals .

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